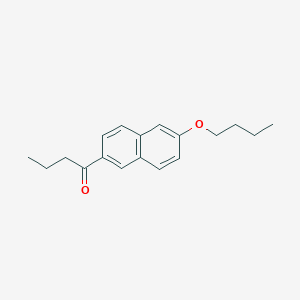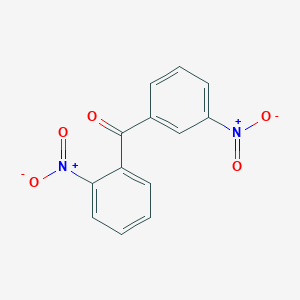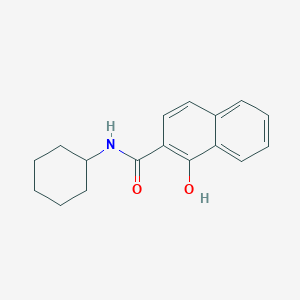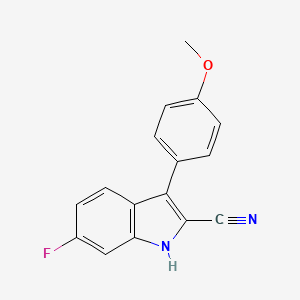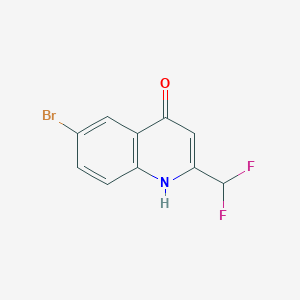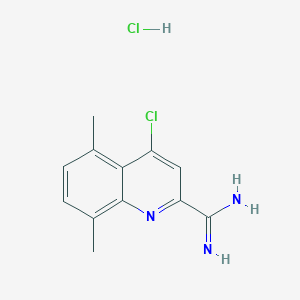![molecular formula C14H15BN2O3 B11852053 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid: is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in medicinal chemistry, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the intermediate [5-Methyl-6-(phenacylamino)pyridin-3-yl]amine. This intermediate is then reacted with boronic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its ability to interact with biological targets.
Catalysis: This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Materials Science: It is used in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid include:
- [5-Methyl-6-(phenylamino)pyridin-3-yl]boronic acid
- [5-Methyl-6-(benzylamino)pyridin-3-yl]boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific phenacylamino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or catalytic activity are required.
Propriétés
Formule moléculaire |
C14H15BN2O3 |
|---|---|
Poids moléculaire |
270.09 g/mol |
Nom IUPAC |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
Clé InChI |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






